

# "5-Bromo-2-methyl-1H-benzo[d]imidazole CAS number and molecular weight"

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## Compound of Interest

Compound Name:	5-Bromo-2-methyl-1H-benzo[d]imidazole
Cat. No.:	B159754

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## An In-depth Technical Guide to 5-Bromo-2-methyl-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**5-Bromo-2-methyl-1H-benzo[d]imidazole** is a halogenated benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **5-Bromo-2-methyl-1H-benzo[d]imidazole**, supported by experimental protocols for its synthesis and evaluation. While specific biological data for this compound is limited in publicly available literature, this guide extrapolates its potential applications based on the well-established activities of structurally similar benzimidazole compounds.

## Compound Identification and Properties

**5-Bromo-2-methyl-1H-benzo[d]imidazole** is a small molecule featuring a bromine substituent on the benzene ring of the benzimidazole core. This modification can significantly influence its physicochemical properties and biological activity.

Identifier	Value	Reference
CAS Number	1964-77-8	<a href="#">[1]</a>
Molecular Formula	C8H7BrN2	<a href="#">[2]</a>
Molecular Weight	211.06 g/mol	<a href="#">[2]</a>

## Synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole

A common and effective method for the synthesis of **5-Bromo-2-methyl-1H-benzo[d]imidazole** involves the cyclization of a substituted o-phenylenediamine with a carboxylic acid derivative.

## Experimental Protocol: Synthesis from 4-Bromo-o-phenylenediamine

This protocol outlines the synthesis of **5-Bromo-2-methyl-1H-benzo[d]imidazole** from 4-bromo-o-phenylenediamine and N-methoxy-N-methylacetamide.[\[2\]](#)

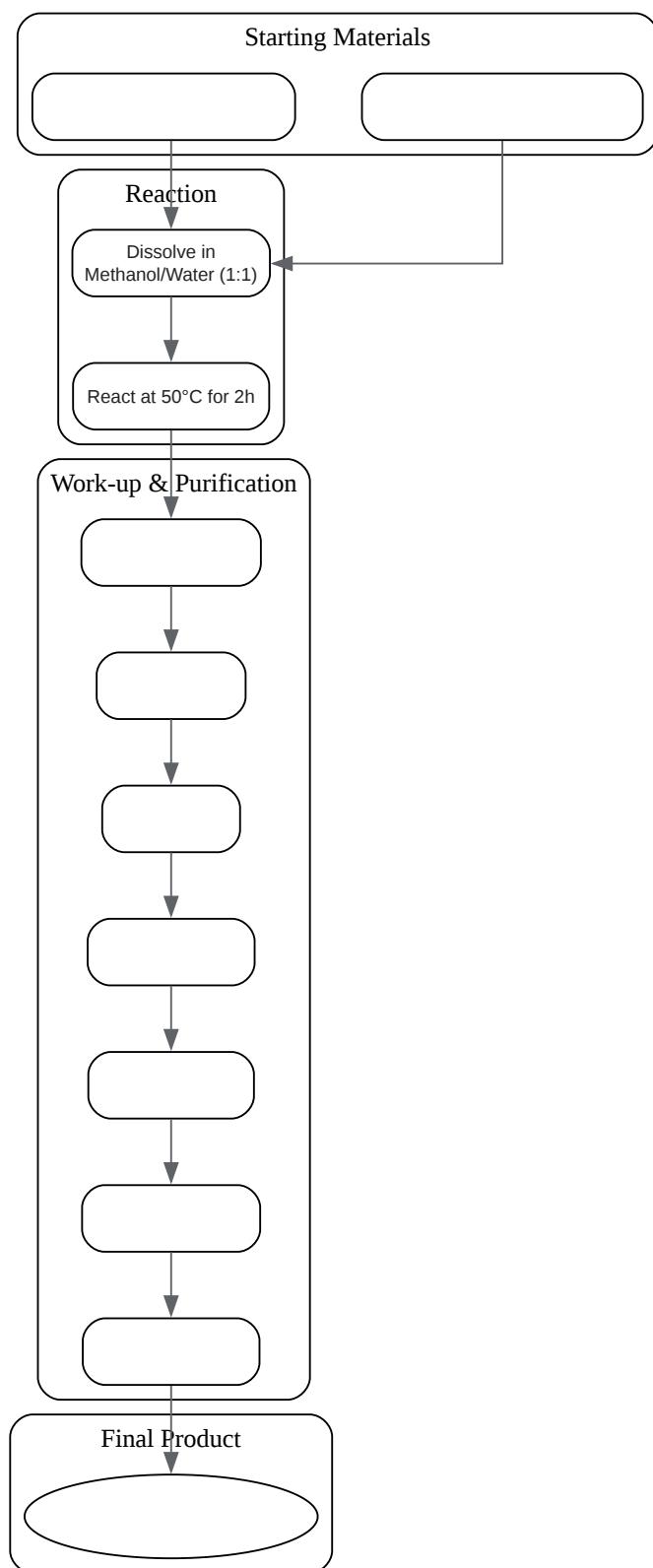
### Materials:

- 4-Bromo-o-phenylenediamine
- N-methoxy-N-methylacetamide
- Methanol
- Water
- Sodium hydroxide solution
- Ethyl acetate
- Anhydrous magnesium sulfate
- Ethanol

**Procedure:**

- Dissolve 4-Bromo-o-phenylenediamine in a 1:1 mixed solution of methanol and water.
- Add N-methoxy-N-methylacetamide to the solution.
- Heat the reaction mixture at 50°C for 2 hours.
- After cooling to room temperature, concentrate the mixture under reduced pressure to remove methanol.
- To the remaining aqueous phase, add sodium hydroxide solution.
- Extract the aqueous phase twice with ethyl acetate.
- Combine the organic layers and wash with purified water and saturated brine.
- Dry the organic phase over anhydrous magnesium sulfate and filter.
- Remove the organic solvent under reduced pressure.
- Recrystallize the residue from ethanol and water to obtain the final product, **5-bromo-2-methyl-1H-benzo[d]imidazole.**[\[2\]](#)

## Synthesis Workflow Diagram



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Caption: Synthetic workflow for **5-Bromo-2-methyl-1H-benzo[d]imidazole**.

# Potential Biological Activities and Mechanisms of Action

While direct biological studies on **5-Bromo-2-methyl-1H-benzo[d]imidazole** are not extensively reported, the broader class of benzimidazole derivatives is known for a wide spectrum of pharmacological activities.[\[2\]](#)

## Potential Anticancer Activity

Benzimidazole-containing compounds are recognized for their potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling and proliferation.

**3.1.1. Kinase Inhibition** Numerous bromo-substituted benzimidazole derivatives have shown potent inhibitory activity against various protein kinases that are crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and mTOR.[\[3\]](#) The inhibition of these kinases can disrupt signaling pathways responsible for cell proliferation and survival.

**3.1.2. Topoisomerase Inhibition** Certain benzimidazole derivatives have been identified as inhibitors of topoisomerases, enzymes essential for managing DNA topology during replication and transcription.[\[4\]](#) Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells.

## Potential Antimicrobial Activity

Benzimidazole derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.

**3.2.1. DNA Gyrase Inhibition** A potential mechanism for the antibacterial action of benzimidazoles is the inhibition of DNA gyrase, a type II topoisomerase in bacteria that is essential for DNA replication.[\[5\]](#)[\[6\]](#)

**3.2.2. Other Antimicrobial Targets** Molecular docking studies of some benzimidazole derivatives have suggested other potential antibacterial targets, including (p)ppGpp synthetases/hydrolases and FtsZ proteins.[\[7\]](#)[\[8\]](#)

# Experimental Protocols for Biological Evaluation

The following are general experimental protocols that can be employed to investigate the potential biological activities of **5-Bromo-2-methyl-1H-benzo[d]imidazole**.

## In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.

### Materials:

- Recombinant human kinase (e.g., EGFR, HER2, CDK2)
- Substrate peptide
- ATP
- Kinase assay buffer
- **5-Bromo-2-methyl-1H-benzo[d]imidazole** (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit
- White, opaque 384-well plates
- Luminometer

### Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 384-well plate, add the test compound, kinase, and substrate in the assay buffer.
- Initiate the reaction by adding ATP.
- Incubate at room temperature for the recommended time.
- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure luminescence using a luminometer.
- Calculate the percent inhibition for each compound concentration and determine the IC<sub>50</sub> value.

## In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability and is a common method for screening potential anticancer compounds.

### Materials:

- Human cancer cell lines (e.g., MCF-7, A549)
- Mammalian cell culture medium (e.g., DMEM) with 10% FBS
- 96-well cell culture plates
- **5-Bromo-2-methyl-1H-benzo[d]imidazole** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- Microplate reader

### Procedure:

- Seed cells into a 96-well plate and incubate for 24 hours.
- Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
- Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
- Add the solubilization solution to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to a vehicle control and determine the IC<sub>50</sub> value.<sup>[5]</sup>

## Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

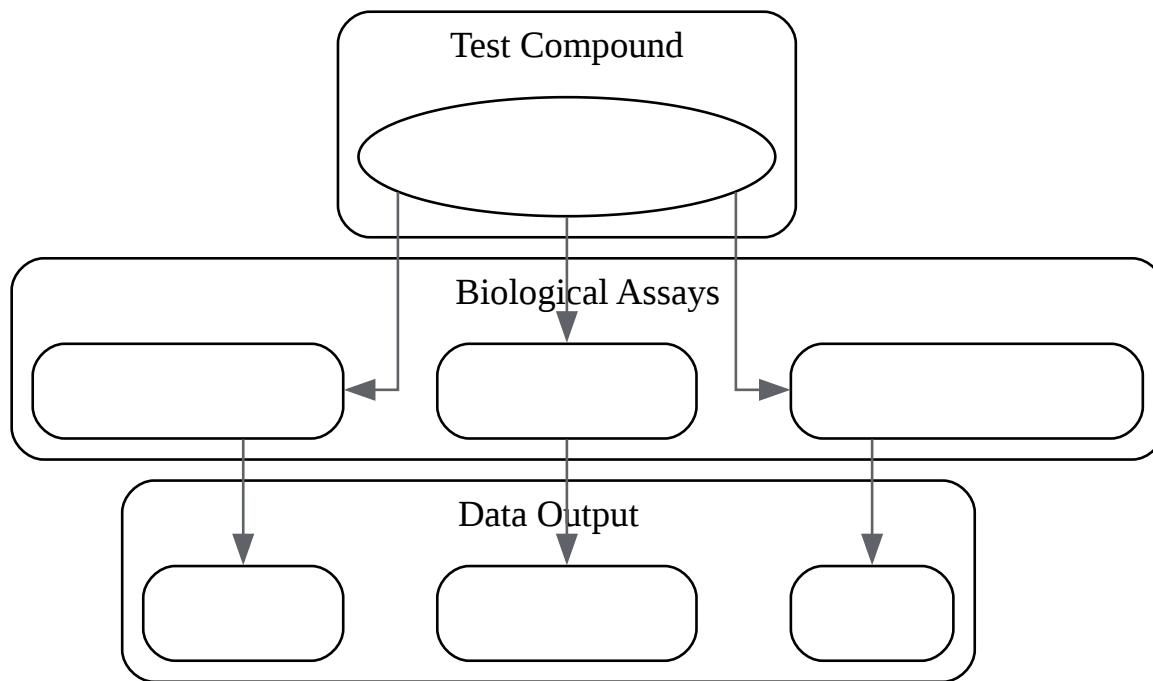
### Materials:

- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- 96-well microtiter plates
- **5-Bromo-2-methyl-1H-benzo[d]imidazole** (dissolved in DMSO)
- Spectrophotometer or plate reader

### Procedure:

- Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.
- Inoculate each well with a standardized suspension of the microorganism.
- Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth or by measuring the optical density.<sup>[5]</sup>

## Experimental Workflow Diagram

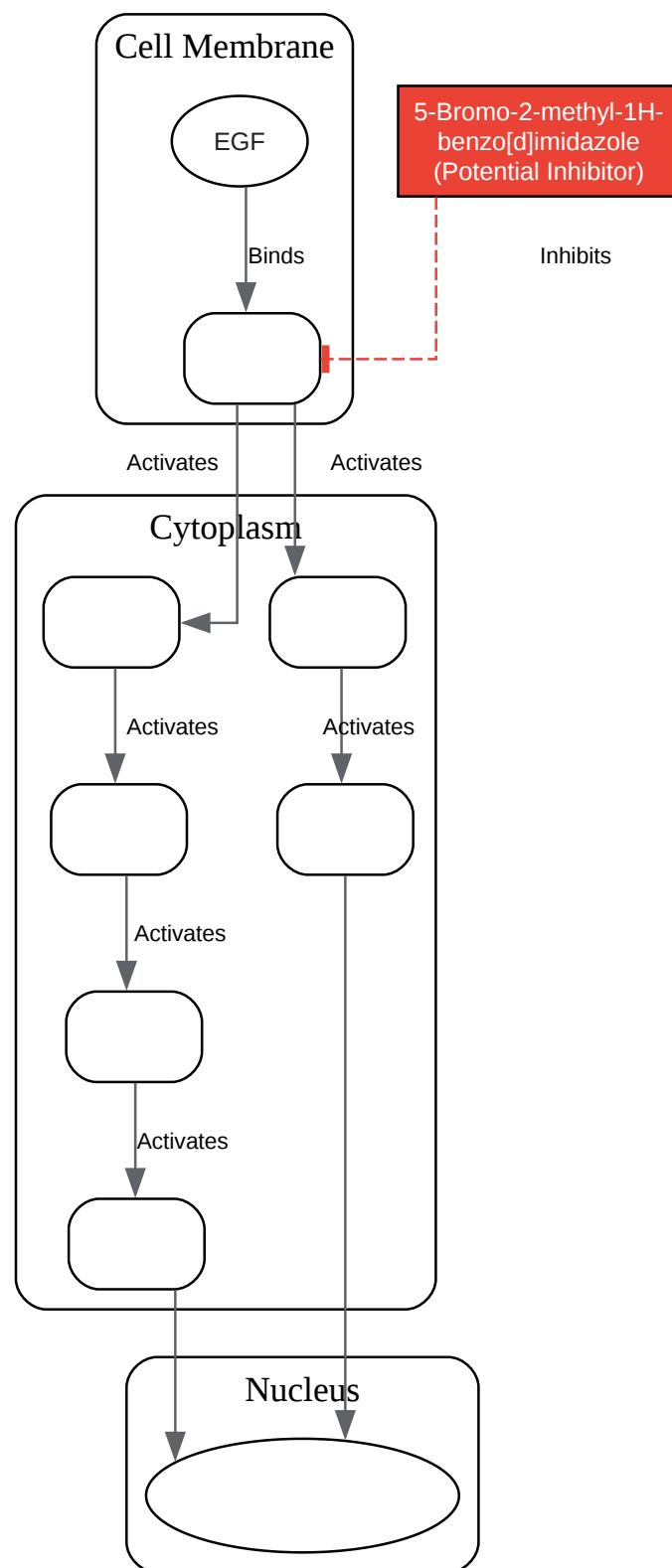


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Caption: Workflow for the biological evaluation of **5-Bromo-2-methyl-1H-benzo[d]imidazole**.

## Representative Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. Benzimidazole derivatives have been shown to inhibit EGFR.



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Caption: Potential inhibition of the EGFR signaling pathway by a benzimidazole derivative.

## Conclusion

**5-Bromo-2-methyl-1H-benzo[d]imidazole** represents a valuable scaffold for further investigation in drug discovery. Based on the extensive research on related benzimidazole derivatives, this compound holds significant potential as an anticancer and antimicrobial agent. The synthetic and biological evaluation protocols provided in this guide offer a framework for researchers to explore the therapeutic promise of this and similar molecules. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of **5-Bromo-2-methyl-1H-benzo[d]imidazole**.

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